

Application Notes and Protocols for VUF11207 in Cancer Cell Migration Assays

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Compound of Interest

Compound Name: VUF11207

Cat. No.: B12437760

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Introduction

VUF11207 is a potent and selective agonist for the C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3).[1] CXCR7 is a G protein-coupled receptor (GPCR) that, unlike typical chemokine receptors, primarily signals through β -arrestin pathways rather than G-protein-mediated signaling.[2][3] The CXCL12/CXCR4/CXCR7 axis is critically involved in cancer progression, with CXCR7 expression being associated with tumor growth, metastasis, and angiogenesis.[4][5] **VUF11207**, by activating CXCR7, induces the recruitment of β -arrestin-2 and subsequent receptor internalization.[1] This modulation of the CXCR7 signaling pathway presents a valuable tool for investigating the role of CXCR7 in cancer cell migration and for the potential development of novel anti-metastatic therapies.

These application notes provide detailed protocols for utilizing **VUF11207** in two standard in vitro cell migration assays: the Scratch (Wound Healing) Assay and the Transwell (Boyden Chamber) Assay.

Data Presentation

The following tables summarize quantitative data from representative studies investigating the effects of **VUF11207** and the role of CXCR7 in cell migration.

Table 1: Effect of **VUF11207** on Cell Migration in a Wound Healing Assay

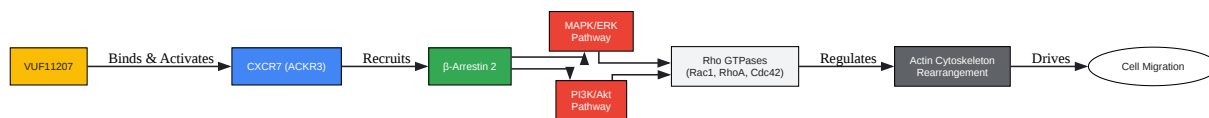
Cell Type	Treatment	Concentration	Time Point	Measured Parameter	Result	Reference
CHO-CXCR4	CXCL12	10 nM	48 h	Cell Front Velocity	4.229 $\mu\text{m/h}$	[6]
CHO-CXCR4-ACKR3	CXCL12	10 nM	48 h	Cell Front Velocity	4.766 $\mu\text{m/h}$	[6]
CHO-ACKR3	VUF11207	Not specified	48 h	Receptor Internalization	Induces ACKR3 recycling	[6]

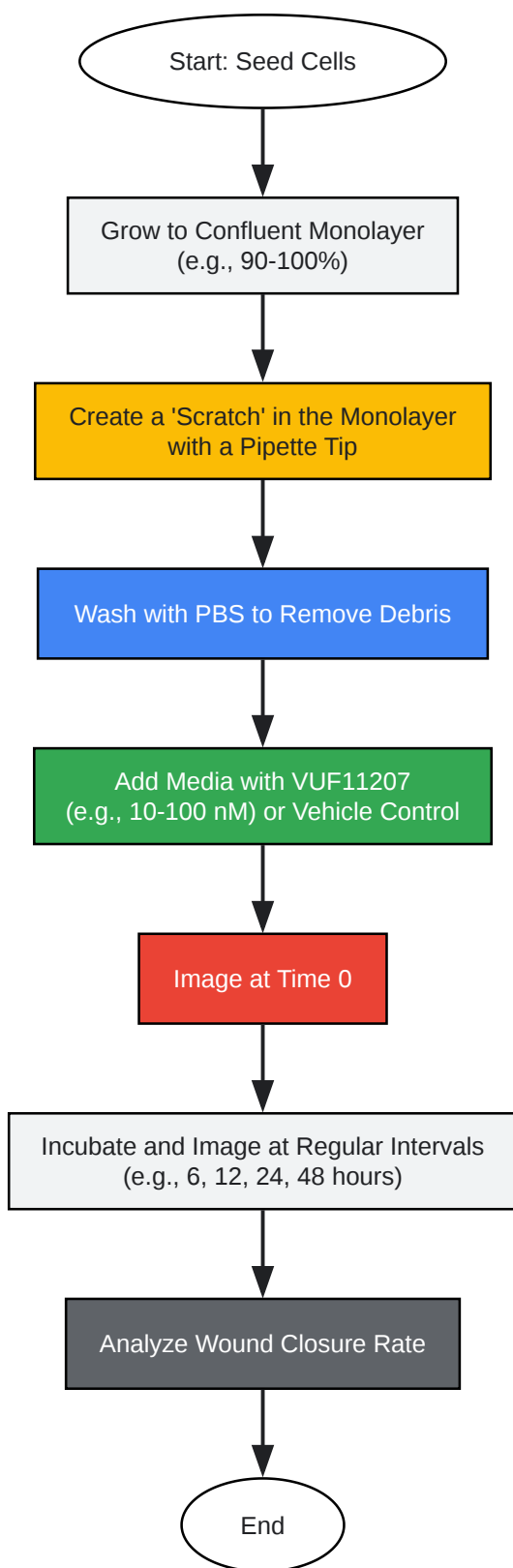
Table 2: Effect of **VUF11207** on Fibroblast Migration in a Transwell Assay

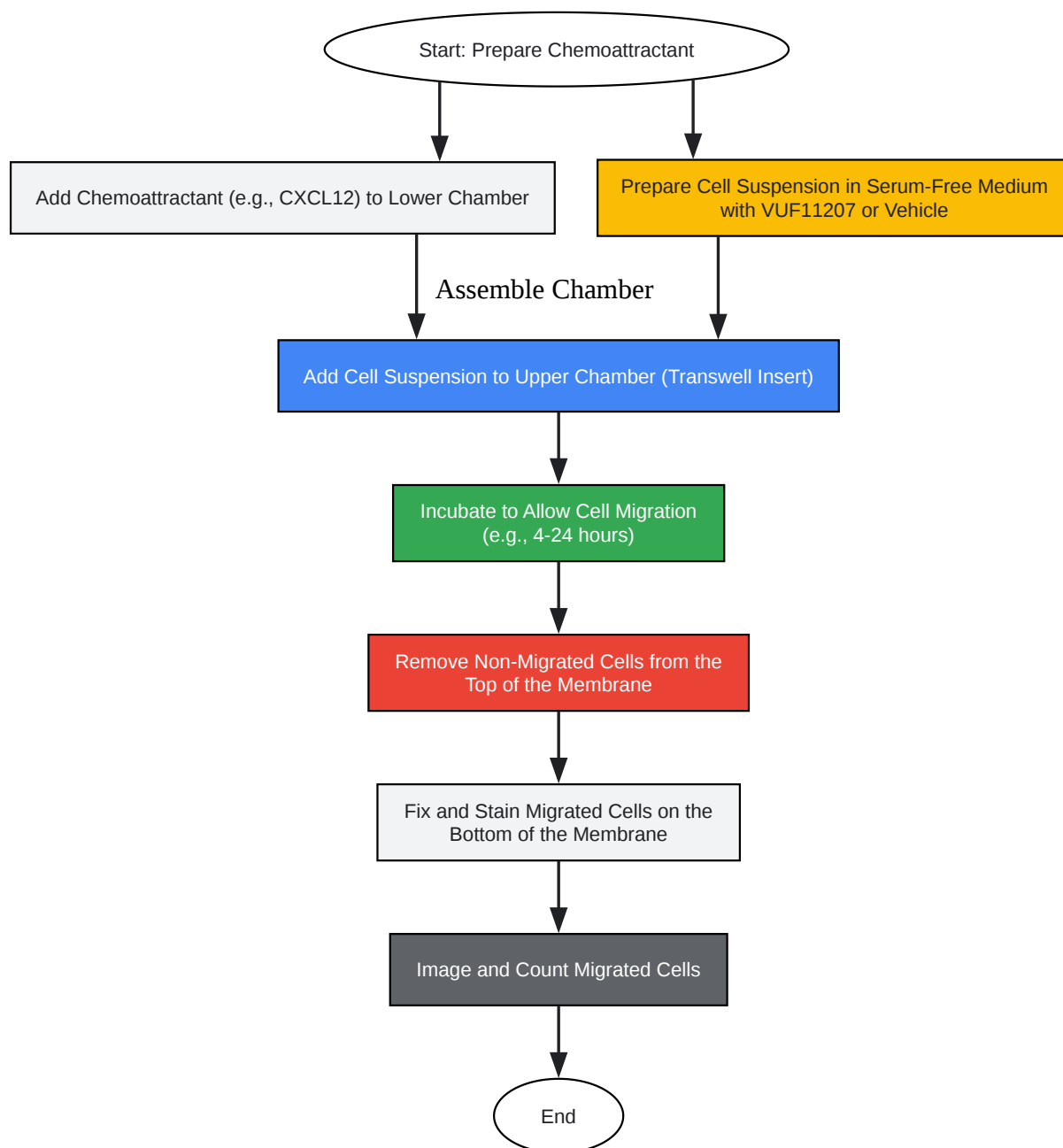
Cell Type	Treatment	Concentration	Time Point	Measured Parameter	Result	Reference
LTS Derived Fibroblasts	VUF11207	10 nM	Not specified	% Cell Migration	Significant increase vs. control	Not specified in snippets
LTS Derived Fibroblasts	VUF11207	100 nM	Not specified	% Cell Migration	Significant increase vs. control	Not specified in snippets

Signaling Pathways

Activation of CXCR7 by **VUF11207** initiates a signaling cascade that is predominantly independent of G-protein activation and relies on the recruitment of β -arrestin 2. This interaction leads to the activation of downstream pathways, including the MAPK/ERK and PI3K/Akt pathways, which are known to regulate cell migration, proliferation, and survival. The activation of these pathways can ultimately influence the activity of Rho GTPases, key regulators of the actin cytoskeleton dynamics required for cell motility.







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